5-(2-Chloro-6-fluorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
5-(2-CHLORO-6-FLUOROPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has drawn attention in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
The synthesis of 5-(2-CHLORO-6-FLUOROPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves several steps:
Aza-reaction: This method involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This technique accelerates the reaction process, providing higher yields in shorter times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, improving the reaction efficiency.
Chemical Reactions Analysis
5-(2-CHLORO-6-FLUOROPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions:
Scientific Research Applications
5-(2-CHLORO-6-FLUOROPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-CHLORO-6-FLUOROPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
5-(2-CHLORO-6-FLUOROPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is compared with other quinazoline derivatives:
Properties
Molecular Formula |
C17H13ClFN3 |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H13ClFN3/c1-10-9-15-11-5-2-3-8-14(11)20-17(22(15)21-10)16-12(18)6-4-7-13(16)19/h2-9,17,20H,1H3 |
InChI Key |
UNDVUCWWVOAOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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